molecular formula C10H6Cl2FN3 B2631663 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine CAS No. 280582-13-0

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine

Cat. No.: B2631663
CAS No.: 280582-13-0
M. Wt: 258.08
InChI Key: XBRSOMKUVTXYSJ-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C10H6Cl2FN3 and a molecular weight of 258.08 g/mol It is a pyrimidine derivative, characterized by the presence of chlorine and fluorine atoms attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine typically involves the reaction of 2,5-dichloropyrimidine with 4-fluoroaniline. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine is unique due to the presence of both chlorine and fluorine atoms on the pyrimidine ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, as it can serve as a versatile intermediate for the synthesis of a wide range of derivatives .

Properties

IUPAC Name

2,5-dichloro-N-(4-fluorophenyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2FN3/c11-8-5-14-10(12)16-9(8)15-7-3-1-6(13)2-4-7/h1-5H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBRSOMKUVTXYSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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